

# Application Note: Quantification of Pheniramine Maleate Using Non-Aqueous Titration

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## Compound of Interest

Compound Name: **Pheniramine**

Cat. No.: **B192746**

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## Introduction

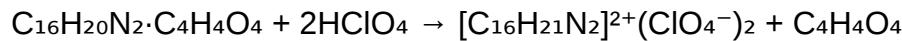
**Pheniramine** maleate is an antihistamine agent used in the treatment of allergic conditions. Accurate quantification of **pheniramine** maleate in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Non-aqueous titration is a widely accepted and pharmacopeial method for the assay of **pheniramine** maleate.<sup>[1][2][3]</sup> This method is particularly suitable for the titration of weakly basic substances like **pheniramine**, where the use of a non-aqueous solvent enhances the basicity of the analyte, leading to a sharp and distinct endpoint.<sup>[2][4]</sup> This application note provides a detailed protocol for the quantification of **pheniramine** maleate using a non-aqueous acid-base titration method as per the United States Pharmacopeia (USP).<sup>[5][6]</sup>

## Principle

The non-aqueous titration of **pheniramine** maleate is based on an acid-base reaction in a non-aqueous medium.<sup>[6][7]</sup> **Pheniramine** maleate, a salt of a weak base (**pheniramine**) and a weak acid (maleic acid), behaves as a base in an acidic non-aqueous solvent such as glacial acetic acid. The tertiary amine group in the **pheniramine** molecule is the basic center that reacts with the titrant.

In this method, the sample is dissolved in glacial acetic acid, which acts as a differentiating solvent, enhancing the basic properties of the **pheniramine**. The solution is then titrated with a standard solution of a strong acid, typically perchloric acid in glacial acetic acid. The endpoint

of the titration can be determined visually using an indicator like crystal violet or potentiometrically.<sup>[5][6]</sup> The reaction is as follows:



### Experimental Protocol

This protocol is based on the method described in the United States Pharmacopeia for the assay of **Pheniramine Maleate**.<sup>[5]</sup>

#### 1. Reagents and Materials

- **Pheniramine** Maleate reference standard
- **Pheniramine** Maleate sample
- Glacial Acetic Acid (analytical reagent grade)
- Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
- Crystal Violet Indicator Solution (0.5% w/v in glacial acetic acid)
- Analytical balance
- Burette (50 mL, Class A)
- Volumetric flasks (100 mL, Class A)
- Conical flasks (250 mL)
- Magnetic stirrer and stir bars

#### 2. Preparation of Solutions

- 0.1 N Perchloric Acid VS: Prepare and standardize 0.1 N perchloric acid in glacial acetic acid as per standard procedures.
- Crystal Violet TS: Prepare a 0.5% w/v solution of crystal violet in glacial acetic acid.

### 3. Sample Preparation

Accurately weigh about 500 mg of **Pheniramine** Maleate and transfer it to a 250 mL conical flask.[5]

### 4. Titration Procedure

- Dissolve the accurately weighed sample of **Pheniramine** Maleate in 25 mL of glacial acetic acid.[5]
- Add 2 drops of crystal violet indicator solution. The solution will appear violet.[5]
- Titrate with 0.1 N perchloric acid VS to a blue-green endpoint.[5]
- Perform a blank determination by titrating 25 mL of glacial acetic acid with 0.1 N perchloric acid VS and make any necessary correction.[5]

### 5. Calculation

Calculate the percentage of **pheniramine** maleate ( $C_{16}H_{20}N_2 \cdot C_4H_4O_4$ ) in the portion of the sample taken using the following formula:

$$\% \text{ Assay} = [(V_s - V_b) \times N \times E / W] \times 100$$

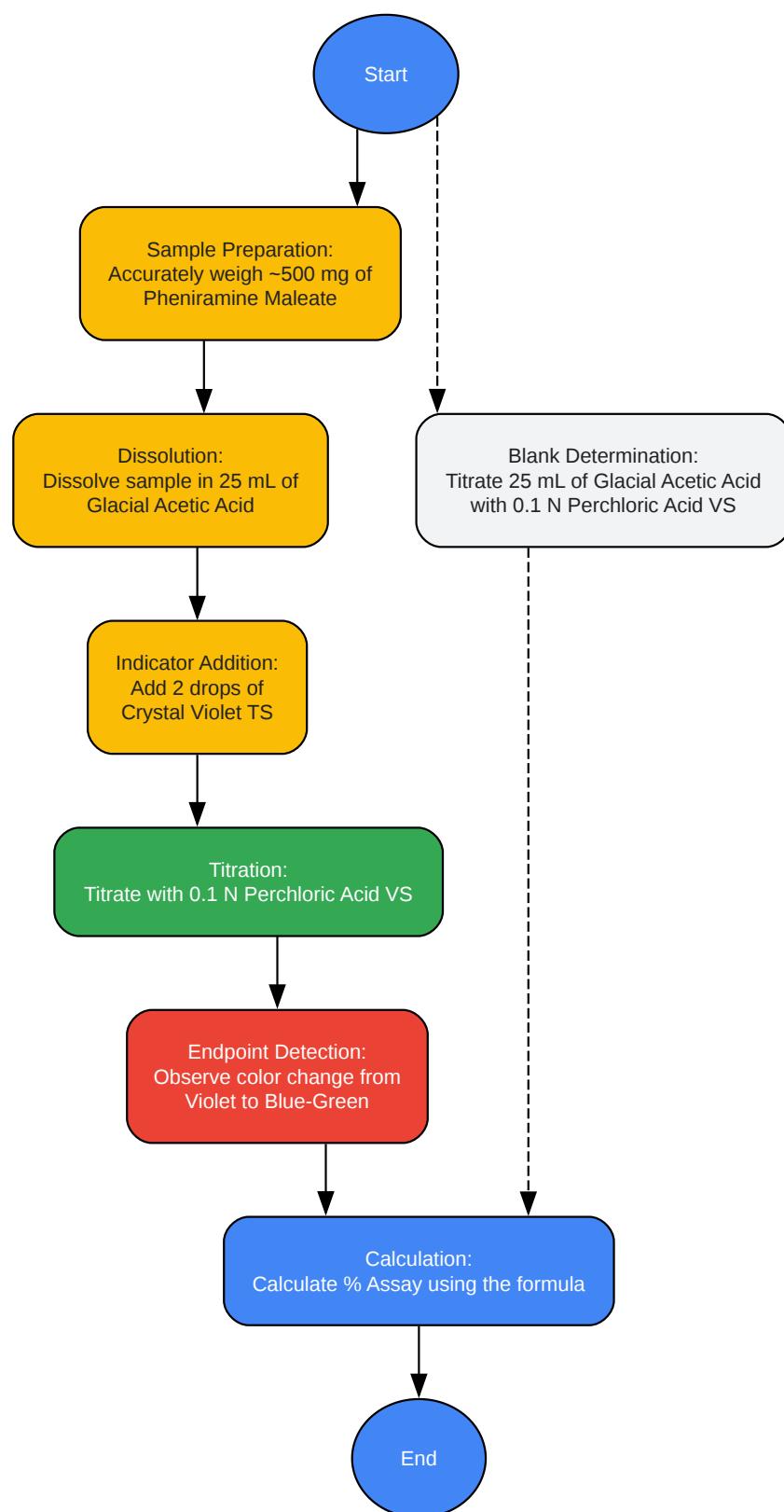
Where:

- $V_s$  = Volume of 0.1 N perchloric acid consumed by the sample (mL)
- $V_b$  = Volume of 0.1 N perchloric acid consumed by the blank (mL)
- $N$  = Normality of the perchloric acid solution
- $E$  = Equivalence factor (17.82 mg of  $C_{16}H_{20}N_2 \cdot C_4H_4O_4$  per mL of 0.1 N perchloric acid)[5]
- $W$  = Weight of the **Pheniramine** Maleate sample taken (mg)

### Quantitative Data Summary

Parameter	Specification	Reference
Assay Limit	98.0% - 102.0% (on the dried basis)	<a href="#">[5]</a>
Equivalence Factor	1 mL of 0.1 N perchloric acid is equivalent to 17.82 mg of $C_{16}H_{20}N_2 \cdot C_4H_4O_4$	<a href="#">[5]</a>
Sample Weight	Approximately 500 mg	<a href="#">[5]</a>
Solvent	Glacial Acetic Acid	<a href="#">[5]</a>
Titrant	0.1 N Perchloric Acid VS	<a href="#">[5]</a>
Indicator	Crystal Violet TS	<a href="#">[5]</a>
Endpoint Color Change	Violet to Blue-Green	<a href="#">[8]</a>

### Experimental Workflow Diagram

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Caption: Workflow for the non-aqueous titration of **Pheniramine Maleate**.

## Conclusion

The non-aqueous titration method provides a simple, accurate, and reliable means for the quantification of **pheniramine** maleate. The use of glacial acetic acid as a solvent and perchloric acid as a titrant allows for a sharp endpoint, making it a suitable method for routine quality control analysis in the pharmaceutical industry. The protocol outlined in this application note, based on the USP monograph, ensures compliance with regulatory standards.

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